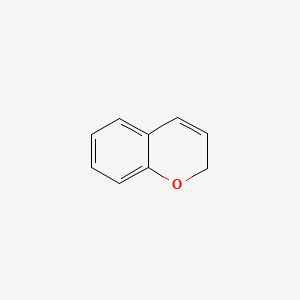

2H-Chromene

説明

特性

IUPAC Name |

2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNSBQPICQTCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180051 | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-04-6 | |

| Record name | 2H-1-Benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BENZOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

Two major synthetic strategies have been developed for the preparation of 2H-Chromene:

Benzopyran Ring Formation: This involves cyclization reactions where a benzopyran ring is formed.

Late-Stage Functionalization: This involves the functionalization of the parent 2H-Chromenes at a later stage of the synthesis.

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, a catalytic method using a resin-bound amine enables a convenient preparation of 2H-Chromenes .

化学反応の分析

Catalysis with Metals

Transition metals, including copper, iron, cobalt, chromium, and rhodium, are frequently employed in 2H-chromene synthesis .

Metal-Free Catalysis

This compound synthesis can also proceed via metal-free Brønsted and Lewis acid/base catalysis, including organocatalysis .

-

Hydrazine Catalysis : Hydrazine catalysts facilitate ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes to form 2H-chromenes . The steric bulk of the allyl substitution pattern is crucial for optimal outcomes .

-

Organocatalysis with Amines : Tertiary amines can mediate the synthesis of 2H-chromenes, although they are less effective than metal catalysts . Sterically hindered secondary amines are less reactive than less congested amines. Diethylamine has been employed as an efficient organocatalyst in the synthesis of 2-amino-4H-chromenes using a one-pot three-component reaction involving resorcinol, aryl aldehydes, and malononitrile with diethylamine and ethanol as a solvent .

Other Reactions

-

Rauhut–Currier (RC) Reaction : Intramolecular RC reactions allow for synthesizing 2H- and 4H-chromenes, depending on the substituents connected to the carbonyl group .

-

Microwave-Assisted Synthesis : Microwave irradiation facilitates the catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes, providing a rapid and eco-friendly route with higher yields .

Reaction Mechanism

-

Proposed Mechanism for 4H-Chromene Ring Cyclization : Ring cyclization of 4H-chromenes typically involves the reaction of substituted resorcinols with 2-benzylidene malononitriles . A plausible mechanism involves the generation of a malononitrile nucleophile and an electrophilic diethylamine, followed by the reaction of resorcinol and diethylamine to form a phenoxide anion. The phenoxide anion reacts with the substituted malononitrile, cyclizing to form 4H-chromenes via an electrophilic substitution reaction .

Figure 1: Plausible Synthetic Mechanism for 4H-Chromene Formation

[Figure illustrating the reaction mechanism]

Note: The reaction mechanism has been adapted from Behbahani and Samaei, 2014 .

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2H-chromene derivatives:

- Microwave-Assisted Synthesis : A series of newly synthesized chromene derivatives were evaluated for their anticancer activity against glioma cells. The most potent derivative exhibited an IC50 value of 7.4 nM, showcasing significant cytotoxicity and potential for further development in cancer therapy .

- Combination Studies : Research combining 4-aryl-4H-chromene derivatives with other heterocyclic moieties demonstrated enhanced antitumor activity against breast cancer cell lines (MCF-7). Several compounds showed superior activity compared to traditional chemotherapeutics like colchicine .

Neuroprotective Effects

Recent studies have focused on the design of imino-2H-chromene derivatives as multifunctional agents against Alzheimer's disease. These compounds were rationally designed to interact with multiple biological targets, potentially offering neuroprotective benefits .

Antimicrobial Properties

2H-chromenes have also been investigated for their antimicrobial activity. Derivatives have shown effectiveness against various pathogens, suggesting potential use in treating infections .

Biological Mechanisms

The biological activities of 2H-chromenes can be attributed to their ability to interact with specific molecular targets:

- Caspase Activity : Some derivatives have been found to enhance caspase activity in cancer cells, indicating a mechanism that may promote apoptosis in tumor cells .

- Enzyme Inhibition : Studies have shown that certain this compound derivatives inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders, respectively .

Photophysical Properties

2H-chromenes are recognized for their unique photophysical properties, making them suitable for applications in:

- Organic Light Emitting Devices (OLEDs) : Their ability to emit light when stimulated makes them valuable in the development of OLED technology .

- Laser Dyes : The photostability and emission characteristics of these compounds allow their use as laser dyes in various optical applications .

Photochromic Materials

The ability of 2H-chromenes to undergo reversible transformations under UV light makes them ideal candidates for photochromic materials used in smart windows and optical switches .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Patil et al., 2012 | Identified potent chromene derivative with IC50 of 7.4 nM against glioma cells. |

| Neuroprotective Effects | PubMed Study | Developed imino-2H-chromene derivatives targeting Alzheimer's disease pathways. |

| Antimicrobial Activity | Suvarna et al., 2017 | Demonstrated effectiveness against pathogenic bacteria and fungi. |

| Material Science | UvA Study | Utilized in OLEDs and as laser dyes due to favorable photophysical properties. |

作用機序

The mechanism of action of 2H-Chromene involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound act as antagonists to the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory and degenerative conditions . The interaction with this receptor leads to the inhibition of specific signaling pathways, thereby exerting its biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

2H-Chromene is often compared to its regioisomer 4H-chromene and fused analogs like 7H-furo-chromene . Key structural differences influence their biological and physicochemical profiles:

Example : In hCA inhibition, this compound derivatives (e.g., EMAC10163a) show IC50 values of 8.5–35.0 μM against cancer cell lines, comparable to 5-fluorouracil , while 7H-furo-chromenes exhibit superior activity due to conformational rigidity .

Pharmacological Profiles

Notable Finding: 2H-chromenes demonstrate dual utility as receptor antagonists (e.g., P2Y6R for chronic diseases) and cytotoxic agents, whereas 4H-chromenes are more commonly explored for antimicrobial applications .

Structure-Activity Relationships (SAR)

- This compound: Electron-withdrawing groups (e.g., -Br at C-3) enhance anticancer activity . Amino-alkaline side chains improve binding to P2Y6 receptors .

- 4H-Chromene: C-2 amino substituents are critical for anticonvulsant activity .

- 7H-Furo-Chromene: Fluorine at C-4 increases hCA isoform selectivity by 10-fold compared to non-fluorinated analogs .

SAR Insight : Substituent positioning and electronic effects dominate this compound activity, while fused ring systems (e.g., 7H-furo) leverage steric effects for target specificity .

生物活性

2H-Chromene is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by a fused benzene and pyran ring system, which contributes to its chemical reactivity and biological properties. The synthesis of this compound derivatives can be achieved through various methods, including cyclization reactions and molecular hybridization strategies. Recent advancements have led to the development of numerous analogs with enhanced biological profiles.

Biological Activities

The biological activities of this compound derivatives are extensive, encompassing:

- Anticancer Activity : Several studies have demonstrated that this compound derivatives exhibit potent anticancer effects against various cancer cell lines. For instance, compounds have been shown to inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression and metastasis .

- Anticonvulsant Effects : Research indicates that certain this compound derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy .

- Antimicrobial Properties : 2H-chromenes have exhibited significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes .

- Antidiabetic Effects : Some derivatives have demonstrated potential in lowering blood glucose levels and improving insulin sensitivity, indicating their utility in diabetes management .

- Anticholinesterase Activity : Compounds derived from this compound have been explored for their ability to inhibit acetylcholinesterase, suggesting a role in managing neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal that modifications at specific positions on the chromene scaffold significantly influence their biological activities. For example:

- Substituents at the 4 and 7 positions have been shown to enhance anticancer potency.

- The presence of electron-donating groups generally increases activity against cancer cells while maintaining selectivity towards tumor-associated isozymes .

Case Studies

- Inhibition of Carbonic Anhydrases : A study synthesized a series of this compound derivatives that selectively inhibited CAs IX and XII with low micromolar concentrations. The most potent compound exhibited Ki values of 0.53 µM for CA IX and 0.47 µM for CA XII, showcasing the potential for targeted cancer therapies .

- Antiviral Properties : Another investigation focused on designing this compound derivatives with antiviral properties against Potato Virus Y (PVY). These compounds displayed significant protective effects during bioactivity assays, demonstrating their potential in agricultural applications .

Data Summary

| Biological Activity | Key Findings |

|---|---|

| Anticancer | Inhibits CAs IX and XII; selective inhibition with low Ki values |

| Anticonvulsant | Effective in reducing seizure activity in animal models |

| Antimicrobial | Significant activity against various bacterial strains |

| Antidiabetic | Lowers blood glucose levels; improves insulin sensitivity |

| Anticholinesterase | Inhibits acetylcholinesterase; potential for Alzheimer's treatment |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2H-chromene derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives commonly involves Knoevenagel condensation, cyclization of phenolic substrates with α,β-unsaturated carbonyl compounds, or diazotization/coupling reactions for azo-functionalized derivatives. For example, microwave irradiation significantly reduces reaction times (e.g., from 20 hours to 8 minutes) compared to conventional heating, as demonstrated in the synthesis of cannabinoid-related structures . Reaction optimization should prioritize solvent choice, catalyst loading (e.g., Cu-SBA-15 nanocatalyst for azotated derivatives ), and temperature control to maximize yield and purity.

Q. How do structural characterization techniques (e.g., NMR, IR) validate this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, olefinic protons in this compound derivatives appear deshielded (~5.48 ppm) due to conjugation with aromatic rings .

- IR Spectroscopy : Identifies carbonyl stretching bands (1650–1670 cm⁻¹) and hydroxyl groups in carboxylated derivatives .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming brominated or phenyl-substituted derivatives (e.g., 3-bromo-4-phenyl-2H-chromene ).

Q. What biological activities are commonly associated with this compound derivatives?

- Methodological Answer : 2H-chromenes exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. For instance:

- Anticancer : Derivatives like 2-imino-2H-chromene-3-carboxamide inhibit tumor-associated carbonic anhydrase isoforms (CA IX/XII) .

- Antimicrobial : Azotated dyes synthesized via Cu-SBA-15 show broad-spectrum activity .

- Data Table :

| Derivative | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| This compound-5-carboxylic acid | Anti-inflammatory | COX-2 inhibition | |

| 6-Bromo-2,2-dimethylchromene | Anticancer | Apoptosis induction |

Advanced Research Questions

Q. How can catalytic systems (e.g., Cu-SBA-15, boronic/Brønsted acid co-catalysts) improve this compound synthesis?

- Methodological Answer :

- Cu-SBA-15 Nanocatalyst : Enhances azotated this compound dye synthesis via high surface area and Lewis acid sites, achieving >85% yield in <2 hours .

- Boronic/Brønsted Acid Co-catalysts : Facilitate annulation of phenols with α,β-unsaturated carbonyls, enabling regioselective access to diverse substitution patterns .

- Optimization Metrics : Compare turnover frequency (TOF), catalyst recyclability, and selectivity using kinetic studies or DFT calculations.

Q. What strategies resolve contradictions in biological activity data across this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups like -Br enhance anticancer activity ) with assay results.

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .

- Meta-Analysis : Cross-reference spectral data (e.g., NMR shifts ) and IC₅₀ values from independent studies to identify outliers.

Q. How can computational methods (e.g., molecular docking) guide the design of this compound-based therapeutics?

- Methodological Answer :

- Docking Workflow :

Target Selection : Prioritize validated targets (e.g., CA IX for cancer ).

Ligand Preparation : Optimize protonation states of this compound derivatives using tools like Schrödinger Maestro.

Pose Validation : Compare docking scores (e.g., Glide scores) with experimental IC₅₀ values to refine SAR .

- Case Study : 2-(Phenylimino) derivatives showed strong binding to CA XII (ΔG = -9.2 kcal/mol) via hydrogen bonding with Thr200 .

Q. What advanced spectral techniques address solubility challenges in this compound characterization?

- Methodological Answer :

- Solid-State NMR : Resolves structures of insoluble derivatives (e.g., 2f in ) by analyzing ¹³C chemical shifts in crystalline form .

- DOSY NMR : Differentiates monomeric vs. aggregated states in solution, critical for assessing bioavailability .

Methodological Best Practices

- Reproducibility : Document catalyst synthesis protocols (e.g., Cu-SBA-15 preparation ) and reaction conditions (e.g., microwave power settings ).

- Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC for 3-bromo-4-phenyl-2H-chromene ) and provide raw spectral files in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。